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molecular formula Cl2 B1223078 Chlorine CAS No. 7782-50-5

Chlorine

Cat. No. B1223078
M. Wt: 70.90 g/mol
InChI Key: KZBUYRJDOAKODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728723

Procedure details

23.6 g of ethyl methylthioacetate in 60 ml of DCM are added to a solution, cooled to about -70° C., of 12.5 g of chlorine in 400 ml of DCM. After stirring for 5 minutes at the same temperature, a solution of 4-ethoxyaniline (48.3 g) in 120 ml of DCM is added. The mixture is stirred for one hour at about -70° C., 39.3 ml of triethylamine are added and the resulting mixture is allowed to warm up to room temperature. 200 ml of water are added and the organic phase is decanted, dried over magnesium sulfate and evaporated under reduced pressure. The residue is taken up with 500 ml of isopropanol and 20 ml of concentrated hydrochloric acid. The mixture is stirred for about 16 hours at room temperature and filtered and the precipitate is separated off. The filtrate is concentrated under reduced pressure to give the expected product.
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
48.3 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
39.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[CH2:2][C:3]([O:5]CC)=S.ClCl.[CH2:10]([O:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1)[CH3:11].C(N(CC)CC)C>C(Cl)Cl.O>[CH2:10]([O:12][C:13]1[CH:19]=[C:18]2[C:16](=[CH:15][CH:14]=1)[NH:17][C:3](=[O:5])[CH2:2]2)[CH3:11]

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
CCC(=S)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
ClCl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
48.3 g
Type
reactant
Smiles
C(C)OC1=CC=C(N)C=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
39.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for one hour at about -70° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase is decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
The mixture is stirred for about 16 hours at room temperature
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the precipitate is separated off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC=1C=C2CC(NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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